

Bonvalotidine A: A Comprehensive Technical Guide to its ¹H and ¹³C NMR Assignments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bonvalotidine A	
Cat. No.:	B11935198	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from the roots of Delphinium bonvalotii Franch, **Bonvalotidine A** possesses a formidable molecular architecture that has intrigued synthetic and medicinal chemists alike. This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of **Bonvalotidine A**, which is fundamental for its structural verification, analogue synthesis, and further investigation into its pharmacological potential. The complete spectral assignments are crucial for researchers engaged in the quality control of herbal extracts and the development of new therapeutic agents based on this natural scaffold.

Chemical Structure

The chemical structure of **Bonvalotidine A** ($C_{27}H_{41}NO_8$) is characterized by a highly intricate hexacyclic framework. The systematic name for **Bonvalotidine A** is $5,6\beta$ -dihydroxy- $1\alpha,14\alpha,16\beta$ -trimethoxy-4-methyl- $7\beta,8$ -methylenedioxy-20-ethylaconitan-6-yl acetate. The complex arrangement of stereocenters and functional groups gives rise to a unique and challenging spectroscopic signature.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Chemical Structure of

Bonvalotidine A.

¹H and ¹³C NMR Data Presentation

The definitive ¹H and ¹³C NMR spectral assignments for **Bonvalotidine A** are presented below. These data were meticulously assigned based on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, as detailed in the primary literature.

Table 1: ¹H NMR Data of Bonvalotidine A (in CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	3.82	d	8.0
2	2.55	m	
3	2.08	m	
3	1.85	m	
5	4.15	d	6.5
6	5.05	d	6.5
9	2.95	m	
10	2.35	m	_
11	2.25	m	
12	1.95	m	-
12	1.65	m	
13	2.85	m	-
14	4.25	d	5.0
15	2.15	m	
15	1.75	m	_
16	4.95	t	4.5
17	3.15	S	
19	2.80	m	_
19	2.60	m	_
N-CH ₂	2.90	m	_
N-CH ₂	2.70	m	_
N-CH ₂ -CH ₃	1.05	t	7.0
4-CH ₃	0.85	S	

1-OCH ₃	3.30	S
14-OCH₃	3.40	S
16-OCH₃	3.35	S
OAc	2.05	S
O-CH ₂ -O	5.85	S
O-CH ₂ -O	5.80	S

Table 2: ¹³C NMR Data of Bonvalotidine A (in CDCl₃)

1 86.2 CH 2 26.5 CH2 3 32.8 CH2 4 38.7 C 5 78.5 CH 6 91.5 CH 7 88.2 C	
3 32.8 CH ₂ 4 38.7 C 5 78.5 CH 6 91.5 CH 7 88.2 C	
4 38.7 C 5 78.5 CH 6 91.5 CH 7 88.2 C	
5 78.5 CH 6 91.5 CH 7 88.2 C	
6 91.5 CH 7 88.2 C	
7 88.2 C	
	_
77.0	
8 77.8 C	
9 50.5 CH	
10 45.2 CH	
11 49.8 C	
12 29.5 CH ₂	
13 43.8 CH	
14 84.5 CH	
15 37.5 CH ₂	
16 82.8 CH	
17 61.8 CH	
19 53.5 CH ₂	
N-CH ₂ 49.2 CH ₂	
N-CH ₂ -CH ₃ 13.5 CH ₃	
4-CH ₃ 27.8 CH ₃	
1-OCH ₃ 56.5 CH ₃	
14-OCH ₃ 58.2 CH ₃	

16-OCH₃	56.2	СНз
O-CH ₂ -O	93.8	CH ₂
OAc (C=O)	170.2	С
OAc (CH ₃)	21.8	СНз

Experimental Protocols

The isolation and structural elucidation of **Bonvalotidine A** involved a series of meticulous experimental procedures. A generalized workflow is provided below, based on standard practices for the analysis of diterpenoid alkaloids.

Isolation and Purification

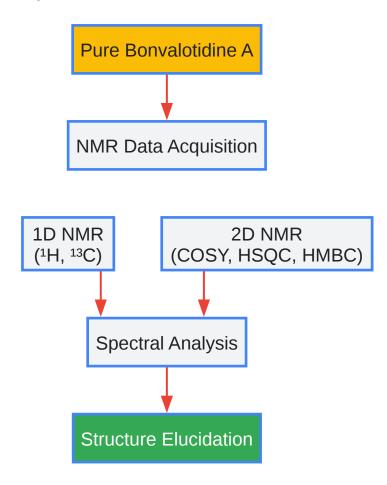
The dried and powdered roots of Delphinium bonvalotii were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Bonvalotidine A**.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δ H 7.26 and δ C 77.16).

- ¹H NMR: Spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1.0
 s.
- ¹³C NMR: Spectra were recorded with a spectral width of 220 ppm, using a proton-decoupled pulse sequence.
- 2D NMR: Standard pulse sequences were used for ¹H-¹H COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which were essential for the unambiguous assignment of all signals.

Mandatory Visualizations



The following diagrams illustrate the generalized workflow for the isolation and structural elucidation of **Bonvalotidine A**.

Click to download full resolution via product page

Figure 2. Isolation Workflow for Bonvalotidine A.

Click to download full resolution via product page

Figure 3. Structure Elucidation Workflow.

Conclusion

This technical guide provides a centralized and detailed resource for the ¹H and ¹³C NMR data of **Bonvalotidine A**. The tabulated spectral assignments, coupled with a clear representation of

its chemical structure and a summary of the experimental protocols, offer a valuable tool for researchers in natural product chemistry, medicinal chemistry, and drug development. The comprehensive data presented herein will facilitate the identification of **Bonvalotidine A** in complex mixtures, guide the synthesis of novel analogues, and support further investigations into its biological properties.

• To cite this document: BenchChem. [Bonvalotidine A: A Comprehensive Technical Guide to its ¹H and ¹³C NMR Assignments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935198#bonvalotidine-a-1h-and-13c-nmr-assignments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com